N-tert-butyl-2-(4-{[(3-hydroxypropyl)amino]methyl}-2-methoxyphenoxy)acetamide
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Overview
Description
N-tert-butyl-2-(4-{[(3-hydroxypropyl)amino]methyl}-2-methoxyphenoxy)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a tert-butyl group, a hydroxypropylamino group, and a methoxyphenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-(4-{[(3-hydroxypropyl)amino]methyl}-2-methoxyphenoxy)acetamide typically involves multiple steps. One common method includes the reaction of tert-butylamine with 3-hydroxypropylamine to form a tert-butyl (3-hydroxypropyl)carbamate . This intermediate is then reacted with 2-methoxyphenol in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-(4-{[(3-hydroxypropyl)amino]methyl}-2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield a ketone, while reduction can regenerate the original hydroxy group.
Scientific Research Applications
N-tert-butyl-2-(4-{[(3-hydroxypropyl)amino]methyl}-2-methoxyphenoxy)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe to study cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-(4-{[(3-hydroxypropyl)amino]methyl}-2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The hydroxypropylamino group can form hydrogen bonds with target proteins, while the methoxyphenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3-hydroxypropyl)carbamate
- tert-Butyl methyl (3-piperidinylmethyl)carbamate hydrochloride
- 3-ACETAMIDOPHENYL N-(TERT-BUTYL)CARBAMATE
Uniqueness
N-tert-butyl-2-(4-{[(3-hydroxypropyl)amino]methyl}-2-methoxyphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxypropylamino and methoxyphenoxy groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H28N2O4 |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-tert-butyl-2-[4-[(3-hydroxypropylamino)methyl]-2-methoxyphenoxy]acetamide |
InChI |
InChI=1S/C17H28N2O4/c1-17(2,3)19-16(21)12-23-14-7-6-13(10-15(14)22-4)11-18-8-5-9-20/h6-7,10,18,20H,5,8-9,11-12H2,1-4H3,(H,19,21) |
InChI Key |
FVLWQDBKCNOQFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)COC1=C(C=C(C=C1)CNCCCO)OC |
Origin of Product |
United States |
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